4,5-Dichloro-2-fluorobenzenesulfonyl chloride

Medicinal Chemistry Agrochemical Synthesis Building Blocks

4,5-Dichloro-2-fluorobenzenesulfonyl chloride (13656-52-5) features a unique 2-fluoro,4,5-dichloro substitution that delivers distinct electrophilicity unattainable with non-fluorinated analogs or regioisomers. This pattern is critical for: CRTH2 antagonist synthesis (US 2012/0309796); sulfonamide agrochemicals with enhanced bioactivity from fluorine; Pd-catalyzed C-H sulfonylation with preserved aryl-Cl bonds for orthogonal reactions. Substituting with 2,4-dichlorobenzenesulfonyl chloride or other regioisomers alters metabolic stability and target binding, compromising final product performance. Ideal for pharmaceutical, agrochemical, and advanced material R&D.

Molecular Formula C6H2Cl3FO2S
Molecular Weight 263.5 g/mol
CAS No. 13656-52-5
Cat. No. B172166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-fluorobenzenesulfonyl chloride
CAS13656-52-5
Synonyms4,5-Dichloro-2-fluorobenzenesulphonylchloride97%
Molecular FormulaC6H2Cl3FO2S
Molecular Weight263.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)F
InChIInChI=1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H
InChIKeyASIHENVNFXQLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 13656-52-5): A Strategic Electrophilic Building Block


4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 13656-52-5) is a halogenated arylsulfonyl chloride, characterized by the molecular formula C6H2Cl3FO2S and a molecular weight of 263.50 g/mol [1]. This compound exists as a white to off-white crystalline solid with a reported melting point range of 56-57.5 °C and a purity specification typically at or above 95% from commercial sources [2]. Its primary functional group, the sulfonyl chloride (-SO2Cl), confers high electrophilic reactivity, enabling its use as a key intermediate for introducing a 4,5-dichloro-2-fluorophenylsulfonyl moiety into more complex molecules via nucleophilic substitution . This makes it a versatile building block in the synthesis of sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical research applications .

Why 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride is Not Interchangeable with Other Sulfonyl Chlorides


The performance of an electrophilic building block in a synthetic sequence is dictated by its specific substitution pattern. While other halo-benzenesulfonyl chlorides share a common functional group, the unique combination and positioning of the 2-fluoro, 4-chloro, and 5-chloro substituents on the aromatic ring of 4,5-dichloro-2-fluorobenzenesulfonyl chloride create a distinct electron density profile [1]. This profile directly influences its electrophilicity, the stability of the resulting sulfonamide or sulfonate linkage, and the molecule's reactivity in downstream transformations like cross-coupling reactions [2]. Simply substituting this compound with a non-fluorinated analog (e.g., 2,4-dichlorobenzenesulfonyl chloride) or a regioisomer (e.g., 4-chloro-2-fluorobenzenesulfonyl chloride) will yield a product with different physicochemical properties, potentially impacting biological activity, metabolic stability, and overall performance of the final drug or agrochemical candidate . The following evidence outlines the verifiable, albeit limited, data that supports its selection.

Quantitative Evidence for the Selection of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride


Molecular Distinction: Halogen Composition of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride vs. Non-Fluorinated Analog

The target compound is structurally distinguished from the closely related 2,4-dichlorobenzenesulfonyl chloride (CAS 16271-33-3) by the presence of a single fluorine atom at the 2-position in place of a hydrogen atom. This substitution is critical for applications requiring the unique properties of fluorine, such as increased metabolic stability and altered lipophilicity, without affecting the compound's primary use as an electrophilic sulfonyl chloride building block [1].

Medicinal Chemistry Agrochemical Synthesis Building Blocks

Reactivity Class Inference: Halogenated Sulfonyl Chlorides in Palladium-Catalyzed Coupling

A study on the synthesis of (poly)halo-substituted diarylsulfones reports that a broad range of halogenated benzenesulfonyl chlorides, including fluoro-, chloro-, and bromo-substituted analogs, undergo palladium-catalyzed C-H bond sulfonylation in 'good to high yields' while retaining their aryl-halogen bonds [1]. While this is a class-level finding that does not provide a specific yield for 4,5-dichloro-2-fluorobenzenesulfonyl chloride, it provides inferential evidence that this compound, as a member of the 'fluoro-benzenesulfonyl chloride' class, is a competent substrate for this valuable transformation, enabling further functionalization via the retained chloride atoms.

Organic Synthesis Cross-Coupling Sulfonyl Chlorides

Analytical Distinction: Chromatographic Behavior Relative to Isomeric Fluorosulfonyl-benzenesulfonyl Chlorides

Thin-layer (TLC) and gas-liquid chromatography (GLC) studies of isomeric fluorosulfonyl-benzenesulfonyl chlorides have demonstrated that different isomers can be effectively separated and distinguished based on their substitution pattern [1]. The study utilized four TLC solvent systems and five electron-acceptor reagents, and GLC methods with OV-17 and SE-30 columns, to resolve these structurally similar compounds. This confirms that the precise position of halogen substituents (such as in 4,5-dichloro-2-fluorobenzenesulfonyl chloride) imparts a unique analytical fingerprint.

Analytical Chemistry Chromatography Quality Control

High-Value Application Scenarios for 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride


Synthesis of Fluorinated CRTH2 Antagonist Candidates

As described in patent literature (e.g., US 2012/0309796), this sulfonyl chloride serves as a key intermediate for the synthesis of compounds that act as antagonists of the Chemoattractant Receptor-homologous molecule (CRTH2) . Its use enables the incorporation of a specific fluorinated aromatic ring, a common strategy in medicinal chemistry to improve drug-like properties such as metabolic stability and target binding. The ability to introduce this precise substitution pattern is the core reason for its selection in this context.

Development of Novel Sulfonamide-Based Agrochemicals

The reactivity of the sulfonyl chloride group with amines provides a direct route to sulfonamide herbicides and fungicides . The distinct halogenation pattern of 4,5-dichloro-2-fluorobenzenesulfonyl chloride allows for the fine-tuning of the agrochemical's physicochemical properties, such as lipophilicity and environmental persistence, which can influence its uptake by target plants and its overall field performance. The presence of fluorine, in particular, is a valuable attribute for designing molecules with improved biological activity .

Building Block for Functionalized Diarylsulfones via Cross-Coupling

This compound is a competent substrate in palladium-catalyzed C-H sulfonylation reactions, as inferred from the successful use of related halo-substituted benzenesulfonyl chlorides [1]. This synthetic approach allows for the creation of complex diarylsulfone structures while preserving the reactive aryl-chlorine bonds for subsequent orthogonal transformations. This 'orthogonal reactivity' is a powerful strategy in the construction of highly functionalized molecules for materials science or advanced pharmaceutical intermediates.

Precursor for Specialty Polymers with Enhanced Properties

The incorporation of sulfonyl groups and halogen atoms into polymer backbones can significantly alter material properties [2]. While the direct evidence is preliminary, the compound's structure suggests potential use in creating specialty polymers with enhanced thermal stability, chemical resistance, or unique electronic properties. The presence of both chlorine and fluorine atoms offers multiple sites for potential post-polymerization modification, making it a versatile building block for advanced material design.

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